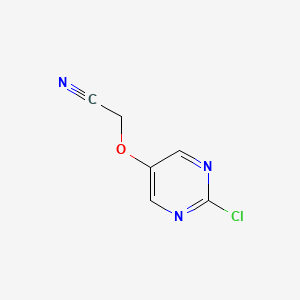

2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

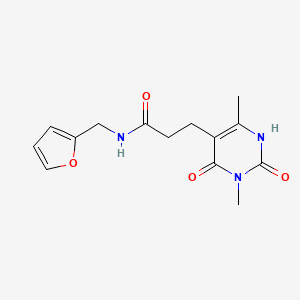

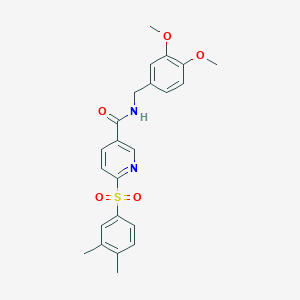

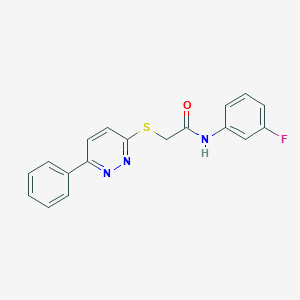

2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile is a chemical compound with the molecular formula C6H4ClN3O and a molecular weight of 169.57 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile is complex, contributing to its diverse applications in the field. The molecule consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Complex Compounds : 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile is used in synthesizing various complex compounds. For instance, it is involved in the synthesis of arylpyrazino[1,2-a]pyrimidine-4-ylidene acetonitriles and cyanomethyl appended pyrimidines, as demonstrated by Pratap et al. (2007) in their study on base-catalyzed ring transformation of functionalized 2H-pyran-2-ones (Pratap, Kushwaha, Goel, & Ram, 2007).

Preparation of Bioactive Compounds : This chemical is integral in preparing compounds with potential biological properties. Jansa et al. (2011) explored its use in preparing polysubstituted pyrimidinylphosphonic and 1,3,5-triazinylphosphonic acids with anti-influenza activity (Jansa, Hradil, Baszczyňski, Dračínský, Klepetářová, Holý, Balzarini, & Janeba, 2011).

Electrochemical Studies : Memarian et al. (2011) conducted voltammetric studies on 2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxamides in acetonitrile, elucidating the impact of various substituents on the oxidation potential of such compounds (Memarian, Soleymani, Sabzyan, Bagherzadeh, & Ahmadi, 2011).

Chemical Structure and Interactions

Crystal Structure Analysis : The study of the crystal structures of compounds related to 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile provides insights into their chemical interactions and properties. For example, the work of Amankrah et al. (2021) on the crystal structure of syn-isomer of 2,6-Dichlorophenyl-cyanoxime reveals complex molecular arrangements and potential for Carbonyl Reductase inhibition (Amankrah, Hietsoi, Tyukhtenko, Gerasimchuk, & Charlier, 2021).

Chemical Reactions and Bonding : The study by Trilleras et al. (2008) on the hydrogen-bonded structures formed by cyanoacetylation of pyrimidines demonstrates the diverse aggregation forms that can arise from small changes in molecular structure (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).

Applications in Synthesis and Characterization

Synthesis of Heterocyclic Compounds : El‐Mekabaty (2015) utilized 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, a compound related to 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile, to synthesize various heterocycles with antioxidant activity, highlighting its role in creating biologically active compounds (El‐Mekabaty, 2015).

Photophysical Properties Study : Piguet et al. (1996) investigated the segmental ligand 2-{6-[N,N-diethylcarbamoyl]pyridin-2-yl}-1,1‘-dimethyl-5,5‘-methylene-2‘-(5-methylpyridin-2-yl)bis[1H-benzimidazole] in acetonitrile, illustrating the complex interactions and luminescence properties in heterodinuclear complexes (Piguet, Bünzli, Bernardinelli, Hopfgartner, Petoud, & Schaad, 1996).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(2-chloropyrimidin-5-yl)oxyacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O/c7-6-9-3-5(4-10-6)11-2-1-8/h3-4H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNDYQZMTGZYPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)OCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2356467.png)

![Methyl 2-amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2356470.png)

![2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2356476.png)

![2-{4-[4-(Tert-butyl)phenoxy]phenyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2356479.png)

![N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide](/img/structure/B2356481.png)